cis-1,3-Dimethylcyclopentane
Description
Historical Context and Discovery
The historical development of this compound understanding is intrinsically linked to the broader evolution of cycloalkane chemistry and stereochemical theory. While the specific discovery date of this compound is not extensively documented in the available literature, its synthesis and characterization emerged as part of the systematic investigation of cycloalkane derivatives that began in the late 19th and early 20th centuries. The foundational work on cyclopentane derivatives built upon the pioneering research of early organic chemists who established the fundamental principles of ring strain and conformational analysis that would prove crucial for understanding substituted cycloalkanes.
The development of sophisticated analytical techniques in the mid-20th century enabled researchers to distinguish between stereoisomers of disubstituted cycloalkanes with unprecedented precision. Nuclear magnetic resonance spectroscopy, in particular, became instrumental in confirming the stereochemical assignments of compounds like this compound. The compound gained particular research prominence as scientists recognized its value as a model system for studying the relationship between molecular structure and physical properties in cyclic hydrocarbons.
Subsequent research developments have established this compound as a standard reference compound in comparative studies of cycloalkane stereoisomers. The compound's well-characterized properties and relatively straightforward synthesis have made it an accessible subject for educational and research applications, contributing to the broader understanding of stereochemical principles in organic chemistry. Modern computational chemistry methods have further enhanced our understanding of this compound, providing detailed insights into its conformational behavior and energetic properties that complement experimental observations.
Nomenclature and Classification in Cycloalkane Chemistry
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for cycloalkane derivatives. The compound's name reflects its structural features: a five-membered cyclopentane ring with two methyl substituents located at positions 1 and 3, arranged in a cis configuration. The stereochemical descriptor "cis" indicates that both methyl groups are positioned on the same face of the cyclopentane ring, distinguishing it from the corresponding trans isomer where the substituents occupy opposite faces.
The complete systematic name, as documented in chemical databases, is (1R,3S)-1,3-dimethylcyclopentane, which provides additional stereochemical information using the Cahn-Ingold-Prelog priority system. This detailed nomenclature system ensures unambiguous identification of the compound's three-dimensional structure. Alternative naming conventions include "this compound" and "c-1,3-dimethylcyclopentane," with the latter representing a shortened form commonly used in chemical literature.
The compound belongs to the broader classification of substituted cycloalkanes, specifically disubstituted cyclopentanes. Within this category, it represents one of three possible stereoisomers of 1,3-dimethylcyclopentane: the cis isomer and two enantiomeric trans isomers. This classification system helps organize the vast array of cycloalkane derivatives and facilitates systematic study of structure-property relationships across similar compounds.
Significance in Stereochemical Studies
The significance of this compound in stereochemical research stems from its role as an exemplary case study for understanding the fundamental principles governing molecular stereochemistry in cyclic systems. Unlike many other cycloalkane derivatives, this compound provides a relatively simple yet informative model for investigating the effects of substituent positioning on molecular properties and behavior. The compound's structure allows researchers to examine how the spatial arrangement of substituents influences physical properties, chemical reactivity, and conformational preferences in five-membered ring systems.
Research investigations have utilized this compound to explore the relationship between stereochemical configuration and optical activity. Studies have demonstrated that this particular isomer is optically inactive due to the presence of an internal plane of symmetry, contrasting with its trans counterparts, which exist as optically active enantiomers. This distinction has made the compound valuable for educational purposes in teaching stereochemical concepts and for research applications requiring achiral reference compounds.
The compound has also proven instrumental in advancing our understanding of conformational analysis in cyclopentane derivatives. Nuclear magnetic resonance studies have employed this compound to investigate the correlation between coupling constants and dihedral angles in five-membered ring systems. These investigations have contributed to the development of more accurate methods for determining molecular geometry and conformational preferences in similar cyclic compounds.
Furthermore, comparative studies involving this compound and its stereoisomers have provided valuable insights into the thermodynamic and kinetic factors that govern stereoisomer stability and interconversion. Research has shown that the cis isomer exhibits different physical properties compared to the trans isomers, including variations in boiling point and molecular interactions. These findings have enhanced our understanding of how stereochemical arrangement influences intermolecular forces and bulk physical properties in organic compounds.
Prevalence in Organic Chemistry Research
The prevalence of this compound in organic chemistry research reflects its utility as both a model compound and a practical reagent in various investigative contexts. Research applications have encompassed a broad spectrum of chemical disciplines, including conformational analysis, stereochemical studies, and physical organic chemistry investigations. The compound's well-characterized properties and commercial availability have made it an accessible choice for researchers requiring a standard cycloalkane derivative with known stereochemical characteristics.
Gas chromatography applications have frequently employed this compound as a reference compound for separation method development and analytical technique validation. The compound's distinctive retention characteristics and well-defined spectroscopic properties make it valuable for calibrating analytical instruments and establishing separation protocols for complex hydrocarbon mixtures. These applications have contributed to the development of more efficient analytical methods for petroleum chemistry and environmental monitoring.
The compound has also gained prominence in computational chemistry research as a benchmark system for testing theoretical methods and validating computational predictions. Its relatively small size and well-established experimental properties make it an ideal candidate for comparing different computational approaches and assessing the accuracy of various theoretical models. Quantum mechanical calculations have been performed to predict conformational energies, vibrational frequencies, and other molecular properties, with results compared against experimental data to evaluate computational methodology performance.
Industrial research applications have incorporated this compound in studies related to fuel chemistry and combustion behavior. Although not a major component of commercial fuels, the compound serves as a model system for understanding the combustion characteristics of branched cycloalkanes. These investigations contribute to the development of more efficient and environmentally friendly fuel formulations and combustion technologies.
| Research Application | Focus Area | Key Contributions |
|---|---|---|
| Conformational Analysis | Ring Puckering Studies | Understanding five-membered ring flexibility |
| Stereochemical Studies | Optical Activity Investigation | Demonstrating meso compound properties |
| Analytical Chemistry | Gas Chromatography | Method development and validation |
| Computational Chemistry | Theoretical Validation | Benchmarking computational methods |
| Physical Organic Chemistry | Structure-Property Relationships | Correlating stereochemistry with properties |
Properties
IUPAC Name |
(1S,3R)-1,3-dimethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKFISIRYLAEE-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883860 | |
| Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |
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Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | cis-1,3-Dimethylcyclopentane | |
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Vapor Pressure |
66.2 [mmHg] | |
| Record name | cis-1,3-Dimethylcyclopentane | |
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CAS No. |
2532-58-3 | |
| Record name | cis-1,3-Dimethylcyclopentane | |
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| Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |
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| Record name | Cyclopentane, 1,3-dimethyl-, (1R,3S)-rel- | |
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| Record name | cis-1,3-dimethylcyclopentane | |
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Preparation Methods
Hydrogenation of 1,3-Dimethylcyclopentene
The most commonly reported and industrially relevant method for preparing cis-1,3-dimethylcyclopentane is the catalytic hydrogenation of 1,3-dimethylcyclopentene. This approach leverages the reduction of the double bond in the cyclopentene ring to yield the saturated cyclopentane derivative with cis stereochemistry.
-
- Catalyst: Palladium on carbon (Pd/C) is widely used due to its high activity and selectivity.
- Hydrogen Pressure: Elevated pressures of hydrogen gas facilitate complete hydrogenation.
- Temperature: Elevated temperatures optimize reaction rates and conversion.
- Solvent: Often carried out in an inert solvent such as isopropanol or under solvent-free conditions depending on scale.
-
- The hydrogenation proceeds via syn addition of hydrogen across the double bond, favoring the formation of the cis isomer due to steric and electronic factors.
- Continuous flow reactors are employed industrially to maintain consistent product quality and maximize yield while minimizing by-products.
| Parameter | Typical Range |
|---|---|
| Catalyst | Pd/C (5-10 wt%) |
| Hydrogen Pressure | 30-50 bar |
| Temperature | 80-150 °C |
| Reaction Time | 4-8 hours |
| Solvent | Isopropanol or none |
This method is scalable and has been optimized for industrial production, providing high purity this compound with minimal trans isomer contamination.
Reduction of 1,3-Diketones or 1,3-Diols
Another synthetic approach involves the reduction of cyclic 1,3-diketones or 1,3-diols that can be converted into the this compound framework via selective hydrogenation and dehydration steps.
- Research Findings:
- Studies on hydrogenation of cyclic 1,3-diones to their corresponding diols and further reduction have shown that five-membered rings pose challenges due to dehydration side reactions.
- Reaction optimization includes:
- Use of isopropanol as solvent.
- Catalyst loading around 5 wt%.
- High stirring rates to ensure mass transfer.
- Elevated hydrogen pressure (~50 bar) and temperatures (~100-180 °C).
- Under these conditions, yields of cis-configured diols and subsequent cyclopentane derivatives are moderate to good (e.g., 39-40% isolated yields for certain methylated diols).
- The presence of methyl substituents affects the dehydration tendency and stereochemical outcome, often favoring cis isomers due to conformational constraints.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation of diketone | Pd catalyst, 100 °C, 50 bar H₂ | ~39-40 | Dehydration side reactions |
| Isolation of cis-diol | Crystallization from ethyl acetate | High purity | cis/trans ratio ~68:32 |
| Further reduction to cyclopentane | Elevated temperature (up to 180 °C) | Moderate | Requires careful control |
This method is more suited for research-scale synthesis due to the complexity and side reactions involved but provides valuable insight into stereoselective synthesis of cis-1,3-substituted cyclopentanes.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Yield/Selectivity | Scale | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 1,3-Dimethylcyclopentene | Pd/C, H₂ (30-50 bar), 80-150 °C | High yield, high cis selectivity | Industrial & lab scale | Most common industrial method |
| Reduction of 1,3-Diketones/Diols | 1,3-Diketones or 1,3-diols | Pd catalyst, 100-180 °C, 50 bar H₂ | Moderate yield (~40%), cis favored | Lab scale | Side reactions require optimization |
| Knoevenagel Condensation + Hydrogenation | Aldehydes + β-ketoesters | Multi-step, catalytic hydrogenation | High chiral purity (cyclohexane) | Lab scale | Indirect method, potential for adaptation |
Research and Practical Considerations
- Catalyst Choice: Palladium on carbon remains the catalyst of choice for hydrogenation due to its efficiency and availability.
- Reaction Optimization: Pressure, temperature, and solvent choice critically affect yield and stereoselectivity.
- Side Reactions: Dehydration and isomerization can reduce yield and complicate purification, especially in diketone reduction routes.
- Industrial Scale: Continuous flow reactors are preferred for large-scale production to ensure consistent quality and safety.
- Stereochemical Control: The cis configuration is favored by syn addition mechanisms and conformational constraints in the cyclopentane ring.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1,3-Dimethylcyclopentane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclopentanes.
Scientific Research Applications
Chemical Research Applications
1. Model Compound for Stereochemistry Studies
- CDCP serves as an essential model compound in organic chemistry for studying stereoisomerism and conformational analysis of cycloalkanes. Its unique structure allows researchers to explore the effects of stereochemistry on chemical reactivity and physical properties.
2. Reaction Mechanisms
- CDCP can undergo various chemical reactions, including:
- Oxidation : Using potassium permanganate (KMnO₄), CDCP can be oxidized to form alcohols or ketones.
- Reduction : Lithium aluminum hydride (LiAlH₄) can reduce CDCP to alkanes.
- Substitution : Halogenation reactions can occur in the presence of UV light or catalysts, producing halogenated derivatives.
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄ in aqueous solution | Alcohols, ketones |
| Reduction | LiAlH₄ in anhydrous ether | Alkanes |
| Substitution | Cl₂ or Br₂ with UV light | Halogenated cyclopentanes |
Biological Applications
1. Interaction with Biological Membranes
- Research indicates that CDCP can interact with lipid bilayers, affecting membrane fluidity and permeability. This property is vital for understanding how certain compounds influence cellular functions and drug delivery systems.
2. Biodegradation Studies
- In environmental studies, CDCP has shown significant biodegradability under anaerobic conditions, making it a candidate for evaluating the environmental impact of alicyclic hydrocarbons .
Medical Applications
1. Drug Delivery Systems
- Due to its hydrophobic nature, CDCP is explored as a component in drug delivery systems. It can enhance the solubility of hydrophobic drugs and facilitate their interaction with lipid membranes, improving bioavailability.
2. Pharmaceutical Formulations
- In the pharmaceutical industry, CDCP acts as a solvent for synthesizing and purifying drugs. Its compatibility with various active pharmaceutical ingredients makes it a valuable asset in formulation science .
Industrial Applications
1. Catalysis and Chemical Processes
- CDCP is utilized as a catalyst or co-catalyst in chemical reactions, enhancing reaction rates and selectivity. Its unique structure contributes to improved control over reaction pathways in fine chemicals manufacturing .
2. Materials Science
- In materials science, CDCP is a building block for polymers and resins. Materials derived from CDCP exhibit enhanced mechanical strength and thermal stability, making them suitable for applications in automotive and aerospace industries .
Agrochemical Industry
1. Crop Protection Formulations
- CDCP plays a role in developing herbicides and insecticides. Its incorporation into agrochemical formulations enhances efficacy while reducing environmental impact, promoting sustainable agricultural practices .
Case Study 1: Biodegradation of cis-1,3-Dimethylcyclopentane
A study conducted on the anaerobic biodegradation of alicyclic constituents found that only cis-1,3-dimethylcyclohexane was significantly degraded over a 100-day incubation period. This highlights its potential for environmental applications where biodegradability is crucial .
Case Study 2: Drug Delivery Research
Research exploring the use of CDCP in drug delivery systems demonstrated improved interaction with lipid bilayers compared to other solvents. This study emphasizes the compound's potential to enhance drug solubility and bioavailability in therapeutic applications.
Mechanism of Action
The mechanism of action of cis-1,3-dimethylcyclopentane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability. This interaction is mediated by the compound’s ability to insert itself into the lipid bilayer, disrupting the regular packing of lipid molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trans-1,3-Dimethylcyclopentane
- Structure : The trans isomer (CAS: 1759-58-6) has methyl groups on opposite faces of the cyclopentane ring .
- Physical Properties :
- Key Difference : The trans isomer’s slightly higher boiling point is attributed to reduced steric hindrance, enabling more efficient molecular packing and stronger van der Waals interactions .
1,2-Dimethylcyclopentane Isomers
- cis-1,2-Dimethylcyclopentane :
- trans-1,2-Dimethylcyclopentane :
1,1-Dimethylcyclopentane
- Boiling point: 87.9°C .
- The geminal methyl groups create significant steric strain, lowering boiling point compared to cis-1,3 .
Cyclohexane Derivatives
- cis-1,3-Dimethylcyclohexane :
- trans-1,3-Dimethylcyclohexane :
Data Tables
Table 1. Boiling Points of Selected Cyclopentane Derivatives
| Compound | Boiling Point (°C) | Reference |
|---|---|---|
| cis-1,3-Dimethylcyclopentane | 90.8 | |
| trans-1,3-Dimethylcyclopentane | 91.7 | |
| cis-1,2-Dimethylcyclopentane | 99.5 | |
| 1,1-Dimethylcyclopentane | 87.9 |
Table 2. Molecular Properties Comparison
| Property | This compound | trans-1,3-Dimethylcyclopentane |
|---|---|---|
| Molecular Formula | C₇H₁₄ | C₇H₁₄ |
| Molecular Weight (g/mol) | 98.19 | 98.19 |
| Density (g/cm³) | 0.740 | 0.740 |
| Refractive Index | 1.408–1.410 | Similar to cis |
Key Findings
Steric Effects : The cis configuration introduces steric strain, lowering boiling points compared to trans isomers in some cases (e.g., cis-1,2 vs. trans-1,2) .
Positional Isomerism : 1,3-substituted cyclopentanes generally have lower boiling points than 1,2-substituted analogs due to reduced dipole interactions .
Ring Size Impact : Cyclohexane derivatives exhibit higher boiling points than cyclopentane analogs due to increased molecular weight and surface area .
Biological Activity
Cis-1,3-Dimethylcyclopentane (CDCP) is a cyclic hydrocarbon with significant industrial and biological relevance. Understanding its biological activity is crucial for applications in pharmaceuticals, environmental science, and chemical engineering. This article synthesizes research findings on the biological interactions and potential applications of CDCP, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclopentane ring with two methyl groups at the 1 and 3 positions in a cis configuration. This unique stereochemistry influences its physical properties, including boiling and melting points, which are critical for its behavior in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 98.19 g/mol |
| Boiling Point | 364.0 K |
| Melting Point | 139.0 K |
| Density | 0.7493 g/cm³ |
Interaction with Biological Membranes
Research indicates that this compound interacts with lipid bilayers, affecting membrane fluidity and permeability. This hydrophobic compound can insert itself into lipid membranes, disrupting the regular packing of lipid molecules, which may have implications for drug delivery systems and membrane biology .
Biodegradation Studies
A study on the anaerobic biodegradation of alicyclic hydrocarbons showed that this compound is relatively recalcitrant compared to its cyclohexane counterpart. It was found to be biodegradable primarily under sulfate-reducing conditions, indicating a specific metabolic pathway utilized by microorganisms in contaminated environments .
Case Study: Environmental Impact
In a study examining the biodegradation of gasoline constituents in aquifer samples, researchers found that CDCP was metabolized by anaerobic microorganisms at notable rates when sulfate was present. This highlights its potential role in bioremediation strategies for hydrocarbon-contaminated sites .
Pharmaceutical Formulations
This compound serves as an effective solvent in pharmaceutical formulations due to its compatibility with various active pharmaceutical ingredients (APIs). It aids in drug synthesis and purification processes, enhancing the quality of pharmaceutical products .
Agrochemical Efficacy
In agrochemical applications, CDCP has been incorporated into herbicide and insecticide formulations to improve efficacy while minimizing environmental impact. Its unique properties allow for better pest control measures, contributing to sustainable agricultural practices .
The primary mechanism by which this compound exerts its biological effects is through hydrophobic interactions with cellular membranes. This interaction can alter membrane dynamics, potentially affecting cellular signaling pathways and transport mechanisms.
Q & A
Basic: How is cis-1,3-Dimethylcyclopentane synthesized, and what experimental methods confirm its structural and stereochemical purity?
Methodological Answer:
Synthesis typically involves cyclopentane ring substitution with methyl groups under controlled conditions. A common approach is the catalytic hydrogenation of 1,3-dimethylcyclopentene, ensuring stereochemical retention. Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR distinguishes substituent positions via coupling patterns. For example, axial-equatorial methyl groups in cis isomers exhibit distinct splitting compared to trans isomers.
- ¹³C NMR identifies carbon environments, with shifts near δ 20-25 ppm for methyl carbons .
- Gas Chromatography-Mass Spectrometry (GC-MS): Validates molecular weight (98.19 g/mol) and purity .
- X-ray Crystallography: Resolves absolute stereochemistry, though this is less common due to the compound’s volatility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
